2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 52083-24-6
VCID: VC3937116
InChI: InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: CN1C=CN=C1CC(=O)C2=CC=CC=C2
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone

CAS No.: 52083-24-6

Cat. No.: VC3937116

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone - 52083-24-6

Specification

CAS No. 52083-24-6
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 2-(1-methylimidazol-2-yl)-1-phenylethanone
Standard InChI InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key FUBNXOPFBZJAOY-UHFFFAOYSA-N
SMILES CN1C=CN=C1CC(=O)C2=CC=CC=C2
Canonical SMILES CN1C=CN=C1CC(=O)C2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of three key components:

  • Phenyl group: A benzene ring providing aromatic stability and lipophilicity.

  • Ketone group: A carbonyl (C=O\text{C=O}) functional group at the ethanone position, enabling nucleophilic addition reactions.

  • 1-Methyl-1H-imidazole: A five-membered heterocyclic ring with two nitrogen atoms and a methyl substituent at the N1 position, conferring basicity and coordination potential .

The connectivity is represented by the SMILES string CN1C=CN=C1CC(=O)C2=CC=CC=C2 , confirming the methylimidazolyl group’s attachment to the ethanone backbone.

Physicochemical Properties

Key physical parameters include:

PropertyValueSource
Density1.108 g/cm³
Boiling Point393.27°C (760 mmHg)
LogP (Partition Coefficient)1.845
PSA (Polar Surface Area)34.89 Ų

The relatively high logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Lithiation-Based Routes

A prominent synthesis involves the reaction of 2-lithio-1-methyl-1H-imidazole with carbonyl precursors. For example:

  • Grignard Reaction: 2-Lithio-1-methylimidazole reacts with benzoyl chloride in tetrahydrofuran (THF) at −78°C, yielding the target compound after aqueous workup .

  • Condensation with Ketones: Alternative protocols employ acetophenone derivatives, where the imidazole lithiate displaces leaving groups (e.g., halides) via nucleophilic acyl substitution.

Industrial-Scale Production

VulcanChem reports the use of continuous flow reactors to optimize reaction efficiency, with catalysts such as palladium on carbon enhancing yields. Post-synthesis purification involves recrystallization from dichloromethane or column chromatography .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Lithiation/Grignard65–75≥95High regioselectivity
Continuous Flow80–85≥98Scalability, reduced waste

Chemical Reactivity and Derivatives

Nucleophilic Additions

The ketone group undergoes reactions typical of aryl ketones:

  • Reduction: Sodium borohydride reduces the carbonyl to a secondary alcohol, yielding 2-(1-methylimidazol-2-yl)-1-phenylethanol.

  • Oxime Formation: Treatment with hydroxylamine produces the corresponding oxime (CID 4869166), a precursor for heterocyclic scaffolds .

Imidazole Ring Modifications

The imidazole nitrogen participates in:

  • Alkylation: Quaternary ammonium salts form via methyl iodide alkylation, enhancing water solubility .

  • Coordination Chemistry: The N3 atom binds transition metals (e.g., Cu²⁺), enabling catalytic applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antipsychotics: Structural similarity to positive allosteric modulators of metabotropic glutamate receptors.

  • Anti-inflammatory Agents: Derivatives with sulfanyl acetamide groups show promise in preclinical models.

Material Science

Its aromaticity and thermal stability (boiling point >390°C) make it suitable for:

  • Liquid Crystals: As a mesogen core in display technologies .

  • Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage .

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